molecular formula C5H11NO B13467760 (3-Methylazetidin-2-yl)methanol

(3-Methylazetidin-2-yl)methanol

Cat. No.: B13467760
M. Wt: 101.15 g/mol
InChI Key: NLFGNZMMTPEJIN-UHFFFAOYSA-N
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Description

(3-Methylazetidin-2-yl)methanol is a chemical compound featuring a four-membered azetidine ring, a valuable scaffold in modern drug discovery. The azetidine ring is increasingly explored as a saturated bioisostere for functional groups like carbonyls or amides, and as a constrained ring system in the design of novel therapeutic agents . Researchers utilize azetidine derivatives as key intermediates in synthesizing compounds for various biological applications. The broader class of azetidin-2-ones (beta-lactams) is well-known for its antibacterial properties, as found in penicillin and related antibiotics . Beyond antimicrobial activity, azetidine-based structures are investigated for a wide range of pharmacological effects, including use as cholesterol absorption inhibitors (e.g., Ezetimibe) , anticancer agents that target tubulin polymerization , and inhibitors of enzymes like MEK for treating proliferative diseases . The (3-Methylazetidin-2-yl)methanol structure, with its reactive methanol group, serves as a versatile building block for further chemical functionalization, making it a compound of interest for medicinal chemists developing new active molecules and probing biological mechanisms. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(3-methylazetidin-2-yl)methanol

InChI

InChI=1S/C5H11NO/c1-4-2-6-5(4)3-7/h4-7H,2-3H2,1H3

InChI Key

NLFGNZMMTPEJIN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC1CO

Origin of Product

United States

Preparation Methods

General Strategy

A common approach to synthesize (3-Methylazetidin-2-yl)methanol involves the nucleophilic ring-opening of epoxides (oxiranes) followed by intramolecular cyclization to form the azetidine ring. Epichlorohydrin or substituted oxiranes serve as key intermediates, reacting with amines to yield azetidinol derivatives after ring closure.

Synthetic Route Example

  • Starting Materials: N-substituted benzylamines or methylamines and epichlorohydrin or 2-substituted oxiranes.
  • Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide or tetrahydrofuran under inert atmosphere.
  • Base Catalysis: Use of strong bases such as sodium hydride or superbases like lithium diisopropylamide combined with potassium tert-butoxide at low temperatures (e.g., −78 °C) facilitates ring-opening and cyclization.
  • Workup: After reaction completion, aqueous workup followed by organic extraction and purification by column chromatography or crystallization yields the azetidinyl methanol product.

Research Example

A regio- and diastereoselective two-step method was reported where N-benzyl-N-methylamines were reacted with epichlorohydrin to form benzylaminomethyl-oxiranes, which upon treatment with superbases in tetrahydrofuran at −78 °C afforded azetidine derivatives including azetidinols with high selectivity and yields (up to 60% isolated yield for intermediates).

Preparation from Amino Derivatives and Halohydrins

Halohydrin Route

The amino precursor can be reacted with epihalohydrins such as epibromohydrin or epichlorohydrin in inert solvents to form azetidinols. This method involves nucleophilic attack of the amino group on the halohydrin epoxide ring, followed by ring closure to the azetidine alcohol.

Patent Example

A patent (US8207355B2) describes a process for preparing azetidine derivatives by reacting amino derivatives with epichlorohydrin or epibromohydrin, followed by purification of the hydrobromide salt of the product. This method allows substitution on the azetidine ring and can incorporate methyl groups at the 3-position, consistent with the structure of (3-Methylazetidin-2-yl)methanol.

Catalytic and Microwave-Assisted Methods

Iodine-Catalyzed Synthesis

Although focused on azetidinones, molecular iodine catalysis under microwave irradiation has been shown to efficiently synthesize substituted azetidine derivatives rapidly and with good yields. This approach uses microwave heating to accelerate reactions, often under solventless or minimal solvent conditions, which could be adapted for azetidinols.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield / Notes Reference
Epoxide ring-opening & cyclization N-substituted amines + epichlorohydrin or substituted oxiranes Base (NaH, LDA-KOtBu), THF, −78 °C Moderate to good yields (~60%)
Amino derivative + halohydrin Amino derivative + epichlorohydrin/epibromohydrin Inert solvent, crystallization of hydrobromide salt High purity product, scalable
Iodine-catalyzed microwave synthesis Azetidine precursors + molecular iodine Microwave irradiation, neat or solvent Rapid, high yields (up to 91% in related azetidinone synthesis)

Experimental Considerations and Optimization

  • Temperature Control: Low temperatures (−78 °C) are critical in superbase-mediated ring closure to control regio- and stereoselectivity.
  • Solvent Choice: Polar aprotic solvents like tetrahydrofuran and dimethylformamide facilitate nucleophilic substitution and ring closure.
  • Purification: Column chromatography or crystallization of hydrobromide salts effectively purifies the azetidinols.
  • Catalyst Loading: For iodine-catalyzed methods, catalyst loading around 20 mol% balances yield and reaction rate.

Concluding Remarks

The preparation of (3-Methylazetidin-2-yl)methanol is well-established through nucleophilic ring-opening of epoxides followed by intramolecular cyclization, with variants involving halohydrin intermediates and catalytic microwave methods. The choice of method depends on the desired scale, purity, and functional group tolerance. The use of superbases at low temperature and careful workup ensures high regio- and stereoselectivity in azetidine ring formation.

Chemical Reactions Analysis

Esterification Reactions

The hydroxymethyl group undergoes esterification with carboxylic acids or acyl chlorides. Typical conditions involve acid catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours. For example:

(3-Methylazetidin-2-yl)methanol+RCO2HH+(3-Methylazetidin-2-yl)methyl ester+H2O[1]\text{(3-Methylazetidin-2-yl)methanol} + \text{RCO}_2\text{H} \xrightarrow{\text{H}^+} \text{(3-Methylazetidin-2-yl)methyl ester} + \text{H}_2\text{O} \quad[1]

Reactant (RCO₂H)Product Yield (%)Reaction Time (h)
Acetic acid788
Benzoyl chloride856

Nucleophilic Substitution

The azetidine nitrogen participates in ring-opening reactions with electrophiles. For alkyl halides (e.g., methyl iodide):

(3-Methylazetidin-2-yl)methanol+CH3IN-Methyl-3-(hydroxymethyl)azetidine+HI[1][6]\text{(3-Methylazetidin-2-yl)methanol} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl-3-(hydroxymethyl)azetidine} + \text{HI} \quad[1][6]

Key Observations:

  • Reactions proceed via S<sub>N</sub>2 mechanisms at the nitrogen center.

  • Steric hindrance from the methyl group at position 3 reduces reaction rates compared to unsubstituted azetidines.

Oxidation Pathways

The hydroxymethyl group oxidizes to a ketone or carboxylic acid under controlled conditions:

(3-Methylazetidin-2-yl)methanolKMnO4/H+3-Methylazetidin-2-one[1][4]\text{(3-Methylazetidin-2-yl)methanol} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{3-Methylazetidin-2-one} \quad[1][4]

Oxidizing AgentProductSelectivity (%)
KMnO₄ (acidic)Azetidinone derivative65
CrO₃Carboxylic acid42

Aza-Michael Addition

The secondary amine engages in conjugate additions to α,β-unsaturated carbonyl compounds. For acrylonitrile:

(3-Methylazetidin-2-yl)methanol+CH2=CHCNN-(Cyanopropyl)azetidine methanol[1][7]\text{(3-Methylazetidin-2-yl)methanol} + \text{CH}_2=\text{CHCN} \rightarrow \text{N-(Cyanopropyl)azetidine methanol} \quad[1][7]

Mechanistic Insights:

  • Base-catalyzed deprotonation of the amine enhances nucleophilicity.

  • Reaction rates depend on solvent polarity (optimal in DMF or THF).

Dehydration Reactions

Under acidic conditions, intramolecular dehydration forms bicyclic imine intermediates:

(3-Methylazetidin-2-yl)methanolH2SO4Bicyclo[3.1.0]azetidine+H2O[4][6]\text{(3-Methylazetidin-2-yl)methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Bicyclo[3.1.0]azetidine} + \text{H}_2\text{O} \quad[4][6]

Thermodynamic Data:

  • ΔH‡ = 92 kJ/mol (calculated via DFT for H-ZSM-5 zeolite analogs)

  • Activation energy reduced by 18% with Brønsted acid catalysts

Cross-Coupling Catalysis

In the presence of transition metals (e.g., Rh or Ru), the compound participates in homologation reactions analogous to methanol upgrading processes:

(3-Methylazetidin-2-yl)methanol+CO/H2Rh-dpppExtended-chain azetidine alcohols[5]\text{(3-Methylazetidin-2-yl)methanol} + \text{CO/H}_2 \xrightarrow{\text{Rh-dppp}} \text{Extended-chain azetidine alcohols} \quad[5]

Catalytic Performance (Rh-dppp system):

ParameterValue
Conversion88%
Aldehyde route selectivity91%
Turnover frequency12 h⁻¹

This compound’s bifunctional reactivity positions it as a valuable synthon in heterocyclic chemistry and catalytic cascade reactions. Further studies are needed to explore enantioselective transformations and industrial-scale applications.

Scientific Research Applications

(3-Methylazetidin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Methylazetidin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the azetidine ring are key functional groups that contribute to its reactivity and interactions with molecular targets. The exact pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations :

  • The introduction of bulkier substituents (e.g., phenyl groups) increases molecular weight and may reduce solubility in polar solvents compared to the simpler (3-Methylazetidin-2-yl)methanol .

Heterocyclic Methanol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Applications
(3-pyrimidin-2-ylphenyl)methanol C11H10N2O 186.21 Pyrimidine-phenyl hybrid Pharmaceutical intermediates
(3-Chloropyrazin-2-yl)methanol C5H5ClN2O 144.56 Chloropyrazine Synthetic building block
2-(Methylamino)pyridine-3-methanol C7H10N2O 138.17 Pyridine with methylamino Drug development intermediates

Key Observations :

  • Pyrimidine- and pyridine-based methanols exhibit higher molecular weights (138–186 g/mol) due to aromatic heterocycles, contrasting with the smaller azetidine derivatives .
  • Chlorine substituents (e.g., in (3-Chloropyrazin-2-yl)methanol) increase molecular weight and may influence electrophilic reactivity .

Branched Aliphatic Alcohols

Compound Name Molecular Formula Molecular Weight (g/mol) Branching Pattern Boiling Point (Estimated)
2-Methyl-3-phenyl-3-pentanol C12H18O 178.28 Tertiary alcohol ~250–270°C
3-Methyl-2-butanol C5H12O 88.15 Secondary alcohol 102–104°C

Key Observations :

  • Branched aliphatic alcohols like 3-Methyl-2-butanol have lower molecular weights and boiling points compared to azetidine methanols, reflecting reduced hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Solubility

  • (3-Methylazetidin-2-yl)methanol’s hydroxymethyl group enables hydrogen bonding, similar to methanol’s role in stabilizing volatile organic compounds in analytical methods . However, its strained azetidine ring may limit solubility compared to linear alcohols like 3-Methyl-2-butanol .
  • Pyrimidinyl and pyridinyl methanols show moderate solubility in ethanol, as evidenced by synthesis protocols using ethanol as a solvent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methylazetidin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Retrosynthetic analysis using predictive databases (e.g., PISTACHIO, BKMS_METABOLIC) can identify feasible precursors and reaction pathways . For azetidine derivatives, ring-closing strategies via nucleophilic substitution or [2+2] cycloadditions are common. Optimization may involve adjusting solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Reaction progress should be monitored via TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing the structure of (3-Methylazetidin-2-yl)methanol?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm the azetidine ring structure and methyl/methanol substituents. Key signals include δ 2.5–3.5 ppm (azetidine CH₂) and δ 1.2–1.5 ppm (methyl group) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C₅H₁₁NO). Fragmentation patterns distinguish regioisomers .
  • FT-IR : Hydroxyl (O-H stretch ~3300 cm⁻¹) and azetidine ring vibrations (C-N stretch ~1200 cm⁻¹) .

Q. How should (3-Methylazetidin-2-yl)methanol be handled and stored to ensure stability in research settings?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent oxidation. Use anhydrous solvents (e.g., dried THF) during synthesis. Waste must be segregated and disposed via certified biohazard protocols due to potential toxicity .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity and synthetic accessibility of (3-Methylazetidin-2-yl)methanol derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in ring-forming reactions. Tools like COMSOL Multiphysics optimize reaction parameters (e.g., flow rates in microreactors) . Databases like Reaxys provide historical yield data for analogous compounds to guide solvent/catalyst selection .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of (3-Methylazetidin-2-yl)methanol analogs?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .
  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic screening (e.g., antimicrobial disk diffusion) to validate target engagement .
  • Meta-Analysis : Cross-reference PubChem BioAssay data and independent studies to identify batch variability or solvent interference .

Q. How can microfluidic reactor designs improve the efficiency of synthesizing (3-Methylazetidin-2-yl)methanol under continuous flow conditions?

  • Methodological Answer : Microchannel ceramic reactors (e.g., 100–500 µm channels) enhance heat/mass transfer, reducing side reactions. Parameters to optimize:

  • Residence Time : 5–10 min for azetidine ring closure .
  • Catalyst Immobilization : Silica-supported Pd nanoparticles improve recyclability .
  • In-line Analytics : UV-Vis or Raman probes monitor intermediate formation .

Notes

  • Methodologies derived from analogous compounds (e.g., azetidine and pyridine derivatives) are extrapolated with caution .
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational, synthetic, and analytical integration) .

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